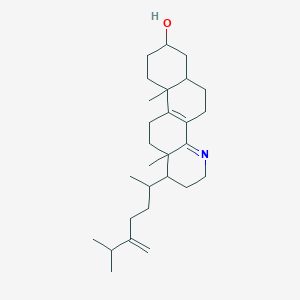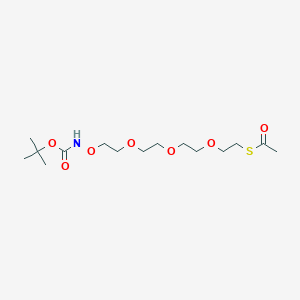![molecular formula C23H22O7 B12292258 2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one CAS No. 10475-72-6](/img/structure/B12292258.png)
2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one is a complex organic compound that belongs to the class of chromane derivatives. These compounds are known for their diverse biological activities and are often found in natural products and synthetic molecules with significant pharmacological properties .
Métodos De Preparación
The synthesis of 2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one can be achieved through a series of organic reactions. One common synthetic route involves the use of organocatalytic domino Michael/hemiacetalization reactions of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation . This method provides high yields and excellent stereoselectivity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: Using reagents like PCC (Pyridinium chlorochromate) to convert alcohol groups to ketones or aldehydes.
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) to reduce ketones or aldehydes to alcohols.
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the compound.
Addition: Michael addition reactions where nucleophiles add to α,β-unsaturated carbonyl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, such as protein kinases and aldose reductase, which play crucial roles in cellular processes . The compound’s structure allows it to bind to these enzymes and modulate their activity, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar compounds to 2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one include other chromane derivatives like chroman-2-one and dihydrocoumarin These compounds share a similar core structure but differ in their functional groups and stereochemistry
Propiedades
Número CAS |
10475-72-6 |
|---|---|
Fórmula molecular |
C23H22O7 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H22O7/c1-11(9-24)16-7-14-15(29-16)5-4-12-22(25)21-13-6-18(26-2)19(27-3)8-17(13)28-10-20(21)30-23(12)14/h4-6,8,16,20-21,24H,1,7,9-10H2,2-3H3 |
Clave InChI |
ZJMLELXRQUXRIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




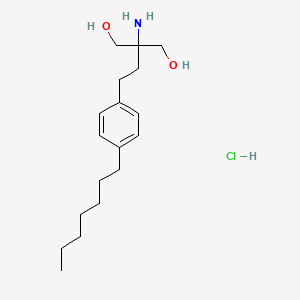
![6-(b-D-2-Deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B12292196.png)
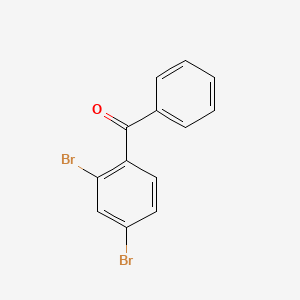
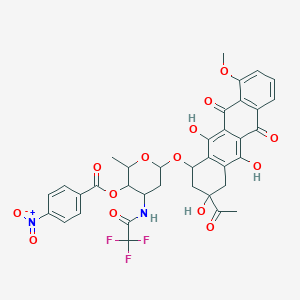

![2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12292218.png)

![5-Oxaspiro[3.5]nonan-7-amine](/img/structure/B12292239.png)
